2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide
Overview
Description
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Compounds and Inhibitors
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing a variety of heterocyclic compounds involving structures related to 2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide. These compounds were tested for their activities against enzymes like lipoxygenase (Aziz-ur-Rehman et al., 2016).
Antimicrobial and Cytotoxic Activities
New thiazole derivatives, including structures related to this compound, were synthesized and assessed for their antimicrobial and cytotoxic activities, showing significant potential (Dawbaa et al., 2021).
Solubility and Material Studies
Solubility in Solvent Mixtures
The solubility of similar propanamide compounds in various solvent mixtures was studied, providing insights into their physical properties and potential applications in different formulations (Pascual et al., 2017).
Non-Linear Optical Material
N-(2-chlorophenyl)-(1-propanamide), a compound structurally related to this compound, was explored for its potential as an organic electro-optic and non-linear optical material, indicating diverse application possibilities in the field of optics (Prabhu & Rao, 2000).
Binding Affinity and Molecular Interactions
Melatonin Receptor Binding
Research on substituted phenylalkyl amides, closely related to this compound, aimed to investigate the binding site of the melatonin receptor, suggesting implications for the development of therapeutic agents (Garratt et al., 1996).
Molecular Docking for COVID-19 Protease
A detailed quantum chemical analysis, including molecular docking, of a similar compound, 2-chloro-N-(p-tolyl)propanamide, indicated its potential as a medicinal inhibitor for COVID-19, showcasing the versatility of these compounds in drug discovery (Pandey et al., 2020).
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2-methoxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10(14)13(17)16(9-5-8-15)11-6-3-4-7-12(11)18-2/h3-4,6-7,10H,5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHOLBFYDFNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=CC=C1OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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